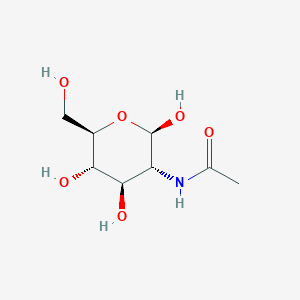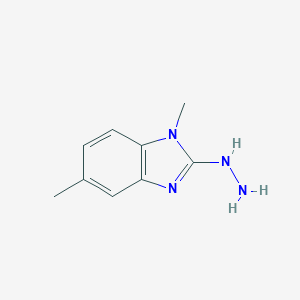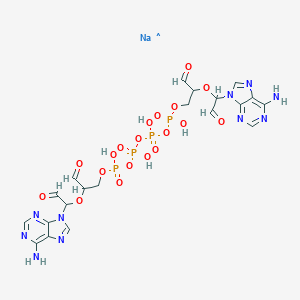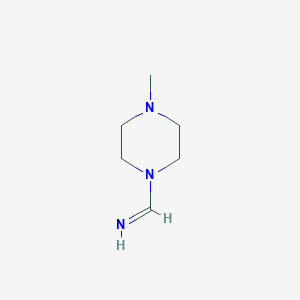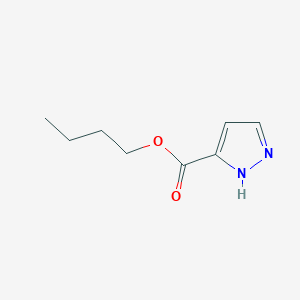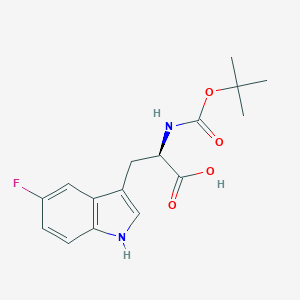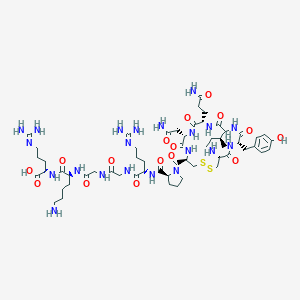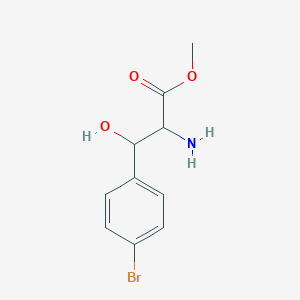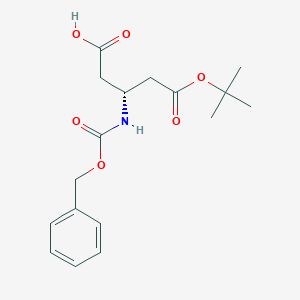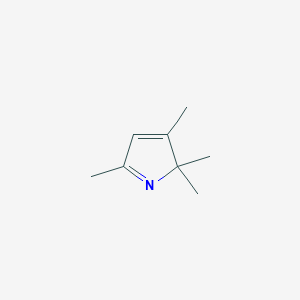
2,2,3,5-tetramethyl-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5-tetramethyl-2H-pyrrole, also known as TMP, is a heterocyclic organic compound with a pyrrole ring. It has been widely used in scientific research due to its unique chemical properties. TMP has a strong electron-donating ability and can form stable radicals, making it useful in various applications such as organic synthesis, polymer chemistry, and materials science.
Mechanism Of Action
2,2,3,5-tetramethyl-2H-pyrrole has a strong electron-donating ability and can form stable radicals. In biological systems, 2,2,3,5-tetramethyl-2H-pyrrole can trap free radicals and prevent oxidative damage to cells. In organic synthesis, 2,2,3,5-tetramethyl-2H-pyrrole can act as a nucleophile and participate in various reactions such as Michael addition and aldol condensation. In polymer chemistry, 2,2,3,5-tetramethyl-2H-pyrrole can initiate polymerization reactions by forming radicals.
Biochemical And Physiological Effects
2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various biological systems. In addition, 2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antitumor properties and can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2,3,5-tetramethyl-2H-pyrrole in lab experiments include its strong electron-donating ability, its ability to form stable radicals, and its versatility in various applications. However, 2,2,3,5-tetramethyl-2H-pyrrole has some limitations, including its high cost and the difficulty in handling and storing it due to its air and moisture sensitivity.
Future Directions
1. Development of new synthesis methods for 2,2,3,5-tetramethyl-2H-pyrrole that are more efficient and cost-effective.
2. Investigation of the potential of 2,2,3,5-tetramethyl-2H-pyrrole as a drug candidate for various diseases.
3. Development of new applications of 2,2,3,5-tetramethyl-2H-pyrrole in materials science, such as the synthesis of new polymers and materials with unique properties.
4. Investigation of the mechanism of action of 2,2,3,5-tetramethyl-2H-pyrrole in biological systems and its potential as a therapeutic agent.
5. Development of new derivatives of 2,2,3,5-tetramethyl-2H-pyrrole with improved properties and functionality.
Synthesis Methods
2,2,3,5-tetramethyl-2H-pyrrole can be synthesized by various methods, including the reaction of 2,3,5-trimethylpyrrole with formaldehyde, the reaction of acetone with ammonia and formaldehyde, and the reaction of 2,3-butanedione with ammonia. The most commonly used method is the reaction of 2,3,5-trimethylpyrrole with formaldehyde, which yields a high purity of 2,2,3,5-tetramethyl-2H-pyrrole.
Scientific Research Applications
2,2,3,5-tetramethyl-2H-pyrrole has been widely used in scientific research due to its unique chemical properties. It has been used as a spin trap for detecting free radicals in biological systems, as a building block in the synthesis of organic compounds, and as a polymerization initiator in polymer chemistry. 2,2,3,5-tetramethyl-2H-pyrrole has also been used as a fluorescent probe for detecting metal ions and as a stabilizer for metal nanoparticles.
properties
CAS RN |
122546-85-4 |
|---|---|
Product Name |
2,2,3,5-tetramethyl-2H-pyrrole |
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
2,2,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5H,1-4H3 |
InChI Key |
YHOVCFFJKMVLTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC1(C)C)C |
Canonical SMILES |
CC1=CC(=NC1(C)C)C |
synonyms |
2H-Pyrrole,2,2,3,5-tetramethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



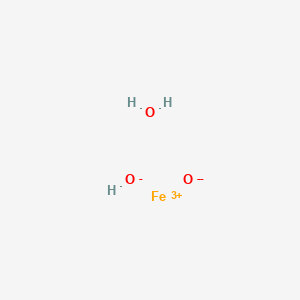
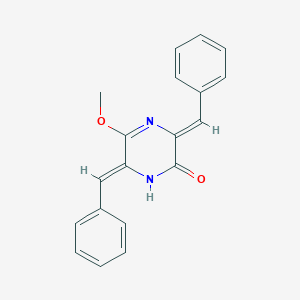
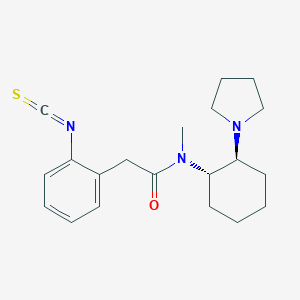
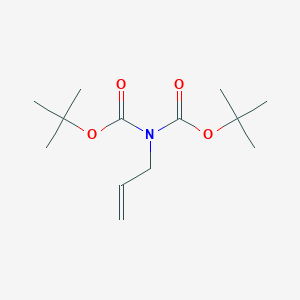
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
